molecular formula C15H10Cl2N2OS B2556971 (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-80-2

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2556971
CAS RN: 865543-80-2
M. Wt: 337.22
InChI Key: MDLHPMHKHVNOEW-OBGWFSINSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known for their antibacterial and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction progress is typically monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of chlorine in the molecule can be confirmed by observing an isotopic peak in the mass spectrum .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting points of these compounds can be determined using an instrument like the Electro thermal-9100 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives are known to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling benzothiazole derivatives. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

The development of new benzothiazole derivatives and the exploration of their biological activities is an active area of research. These compounds have potential applications in the treatment of various diseases, and their study could lead to the development of new therapeutic agents .

properties

IUPAC Name

4-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHPMHKHVNOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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